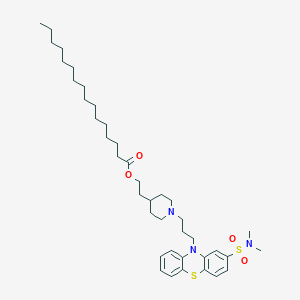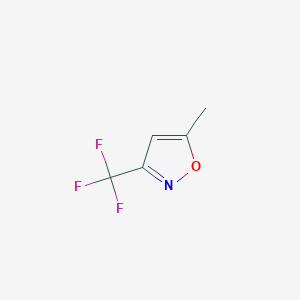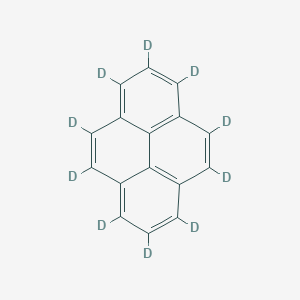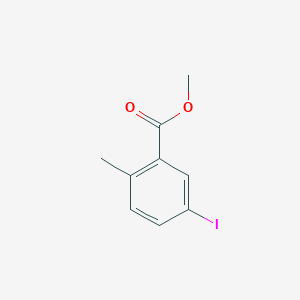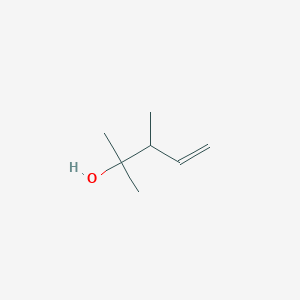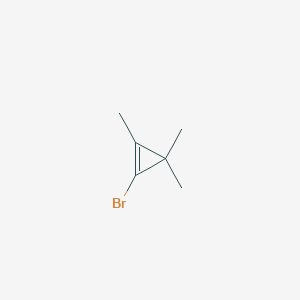
1-Bromo-2,3,3-trimethylcyclopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3,3-trimethylcyclopropene (BrTMCP) is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in various scientific research applications, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-Bromo-2,3,3-trimethylcyclopropene has various scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, 1-Bromo-2,3,3-trimethylcyclopropene is used as a reagent for the preparation of various compounds, including cyclopropanes, alkenes, and alkynes. It is also used as a building block in the synthesis of more complex molecules.
In biochemistry, 1-Bromo-2,3,3-trimethylcyclopropene is used as a tool for the study of protein-ligand interactions. It is used to selectively modify the side chains of amino acids in proteins, allowing for the identification of binding sites and the study of protein function.
In pharmacology, 1-Bromo-2,3,3-trimethylcyclopropene is used as a pharmacological tool for the study of G protein-coupled receptors (GPCRs). It is used to selectively modify the cysteine residues of GPCRs, allowing for the identification of ligand binding sites and the study of receptor function.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3,3-trimethylcyclopropene is based on its ability to selectively modify cysteine residues in proteins. Cysteine residues are important in protein function, and their modification can lead to changes in protein structure and function. 1-Bromo-2,3,3-trimethylcyclopropene selectively modifies cysteine residues through a process known as thiol-ene chemistry, which involves the addition of a thiol group to the double bond of the cyclopropene ring.
Efectos Bioquímicos Y Fisiológicos
1-Bromo-2,3,3-trimethylcyclopropene has been shown to have various biochemical and physiological effects. In biochemistry, it has been shown to selectively modify cysteine residues in proteins, leading to changes in protein structure and function. In pharmacology, it has been shown to selectively modify cysteine residues in GPCRs, leading to changes in receptor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-2,3,3-trimethylcyclopropene has several advantages for lab experiments, including its high yield synthesis method, its ability to selectively modify cysteine residues in proteins, and its wide range of scientific research applications. However, 1-Bromo-2,3,3-trimethylcyclopropene also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 1-Bromo-2,3,3-trimethylcyclopropene. One direction is the development of new synthetic methods for the preparation of 1-Bromo-2,3,3-trimethylcyclopropene and its derivatives. Another direction is the study of the effects of 1-Bromo-2,3,3-trimethylcyclopropene on protein-ligand interactions and receptor function. Additionally, the development of new applications for 1-Bromo-2,3,3-trimethylcyclopropene in the fields of biochemistry and pharmacology is an area of future research.
Métodos De Síntesis
1-Bromo-2,3,3-trimethylcyclopropene can be synthesized through a simple and efficient method using cyclopropene as a starting material. The synthesis involves the reaction of cyclopropene with bromine in the presence of a catalyst such as copper (I) bromide. The reaction yields 1-Bromo-2,3,3-trimethylcyclopropene as the main product, with a high yield of up to 90%. This method is widely used in the laboratory for the synthesis of 1-Bromo-2,3,3-trimethylcyclopropene due to its simplicity and efficiency.
Propiedades
Número CAS |
108176-09-6 |
|---|---|
Nombre del producto |
1-Bromo-2,3,3-trimethylcyclopropene |
Fórmula molecular |
C6H9Br |
Peso molecular |
161.04 g/mol |
Nombre IUPAC |
1-bromo-2,3,3-trimethylcyclopropene |
InChI |
InChI=1S/C6H9Br/c1-4-5(7)6(4,2)3/h1-3H3 |
Clave InChI |
FIBKRGKPTBVETM-UHFFFAOYSA-N |
SMILES |
CC1=C(C1(C)C)Br |
SMILES canónico |
CC1=C(C1(C)C)Br |
Sinónimos |
Cyclopropene, 1-bromo-2,3,3-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



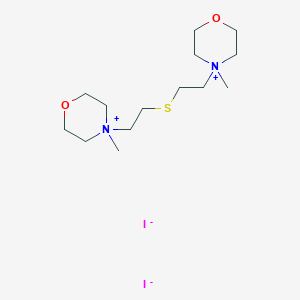
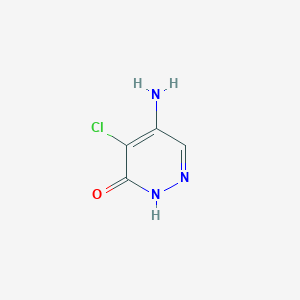
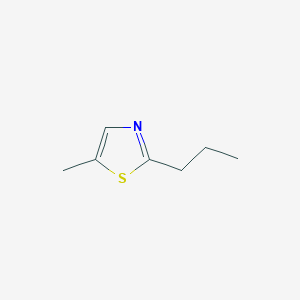
![4-(Piperazin-1-yl)thieno[3,2-c]pyridine](/img/structure/B26421.png)
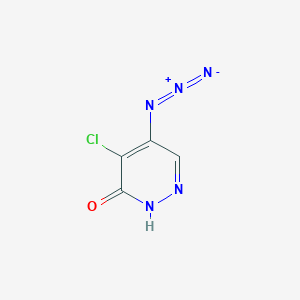
![(3E)-3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B26423.png)
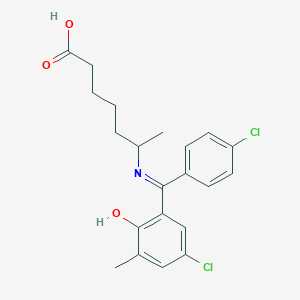
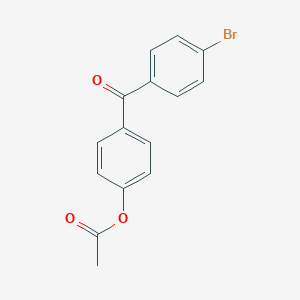
![[(2R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B26439.png)
